LogP Optimization: Cyclopropyl Delivers Intermediate Lipophilicity Between 4-Methyl and 4-Phenyl Analogs
The target compound (4-cyclopropyl) exhibits a computed LogP of 3.13, which is 0.66 log units lower than the 4-phenyl analog (LogP 3.79) and approximately 0.8 log units higher than the 4-methyl analog (XLogP3 2.3) [1]. This intermediate lipophilicity positions the cyclopropyl derivative within the optimal LogP range (1–3.5) for balanced aqueous solubility and membrane permeability, whereas the 4-phenyl analog approaches the upper boundary associated with poor solubility and increased promiscuous binding . The 4-methyl analog, conversely, may suffer from insufficient membrane partitioning for intracellular target engagement.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.13 (Chemscene computational chemistry data) |
| Comparator Or Baseline | 4-Phenyl analog (CAS 64910-34-5): LogP = 3.79 (Chemscene); 4-Methyl analog (CAS 725221-36-3): XLogP3 = 2.3 (PubChem-derived via Kuujia) |
| Quantified Difference | ΔLogP = −0.66 vs. 4-phenyl; ΔLogP ≈ +0.83 vs. 4-methyl |
| Conditions | Computational prediction; Chemscene uses proprietary algorithm; 4-methyl value from PubChem XLogP3 |
Why This Matters
Lipophilicity differences of ≥0.5 log units between close analogs can translate into significant divergence in aqueous solubility, plasma protein binding, and passive membrane permeability, directly affecting hit prioritization and procurement decisions for ADME screening cascades.
- [1] Kuujia. 5-(2-Chlorophenoxy)methyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 725221-36-3). Computed Properties: XLogP3 2.3, TPSA 69, Rotatable Bond Count 3. Accessed May 2026. View Source
